molecular formula C11H16N2O B4768751 N-pentylpyridine-3-carboxamide

N-pentylpyridine-3-carboxamide

Cat. No.: B4768751
M. Wt: 192.26 g/mol
InChI Key: JDCDOJMYHQCEQZ-UHFFFAOYSA-N
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Description

N-Pentylpyridine-3-carboxamide is a chemical compound built on a pyridine-3-carboxamide core, a privileged scaffold in medicinal and agricultural chemistry. This structure is recognized for its potential as a key intermediate or building block in the development of novel bioactive molecules. Research into pyridine-3-carboxamide analogs has demonstrated significant promise in various fields, particularly in the development of antifungal agents. These compounds can function as Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that disrupt cellular energy production in fungal pathogens . Furthermore, structurally related pyridine-3-carboxamide derivatives have been synthesized and shown to exhibit potent activity against agricultural diseases such as bacterial wilt in tomatoes, highlighting the value of this chemical class in creating new crop protection solutions . The compound's structure, featuring a pentyl chain, may be explored to optimize properties like lipophilicity and membrane permeability. As a research chemical, this compound is offered for use in discovery chemistry, mechanism of action studies, and as a synthetic intermediate. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pentylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-3-4-8-13-11(14)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCDOJMYHQCEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N Pentylpyridine 3 Carboxamide and Its Derivatives

General Synthetic Strategies for Pyridine-3-carboxamide (B1143946) Scaffolds

The synthesis of the core pyridine-3-carboxamide structure can be achieved through several strategic approaches, each with its own set of advantages and applications. These methods can be broadly categorized into multistep syntheses, one-pot reactions, and catalytic protocols.

Multistep Synthesis Approaches

Multistep synthesis is a classical and widely practiced strategy for constructing complex molecules like pyridine-3-carboxamide derivatives. nih.gov This approach involves a sequence of individual chemical reactions, with the isolation and purification of intermediates at each stage. A common multistep sequence begins with the synthesis of a substituted pyridine-3-carboxylic acid, which is then activated and coupled with an appropriate amine to form the final carboxamide. scirp.orgmdpi.com

For instance, a general route might involve the hydrolysis of a corresponding ester, such as ethyl 6-bromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate, to its carboxylic acid form using a base like lithium hydroxide. scirp.org The resulting carboxylic acid is then activated, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). scirp.orgmdpi.com The activated acid is subsequently reacted with the desired amine, in this case, pentylamine, to yield N-pentylpyridine-3-carboxamide. This stepwise approach allows for precise control over the introduction of various substituents onto the pyridine (B92270) ring and the amide nitrogen. nih.govresearchgate.net

One-Pot Synthesis Protocols

A notable example is the four-component domino reaction for the synthesis of tetrahydropyridine-3-carboxamide derivatives. ias.ac.in This reaction brings together an aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium (B1175870) acetate (B1210297) in a solvent like ethanol, often accelerated by microwave irradiation. ias.ac.in This methodology has been shown to produce a diverse range of substituted pyridine-3-carboxamides in excellent yields, typically between 91-97%. ias.ac.in The simplicity of the procedure and the ease of product purification, which often avoids column chromatography, make one-pot synthesis a highly attractive strategy. ias.ac.in

Catalytic Methods in Pyridine-3-carboxamide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyridine-3-carboxamides with enhanced efficiency, selectivity, and sustainability. Both nanocatalysts and transition metal catalysts have been successfully employed in the synthesis of these compounds.

Nanocatalysts, with their high surface area and unique electronic properties, have emerged as powerful tools in organic synthesis. nih.gov A prime example is the use of ceria-doped multi-walled carbon nanotubes (CeO2/MWCNTs) as a heterogeneous catalyst for the one-pot synthesis of pyridine-3-carboxamides. researchgate.netresearchgate.net This method involves a four-component coupling of an acetoacetanilide, ammonium acetate, a substituted aromatic aldehyde, and ethyl cyanoacetate. researchgate.net The reaction proceeds efficiently at room temperature in ethanol, and the CeO2/MWCNTs nanocatalyst can be easily recovered and reused for several cycles without a significant loss of activity. researchgate.net Other nanocatalysts, such as those based on iron oxide and manganese oxide supported on multi-walled carbon nanotubes, have also been explored for the synthesis of various pyridine derivatives. nih.govbohrium.com

Interactive Table: Comparison of Nanocatalysts in Pyridine Derivative Synthesis

Catalyst Reactants Conditions Key Advantages
CeO2/MWCNTs Acetoacetanilide, ammonium acetate, substituted aromatic aldehyde, ethyl cyanoacetate Room temperature, ethanol Reusable, high efficiency, environmentally friendly researchgate.netresearchgate.net
Fe3O4-MWCNTs Ketones, cinnamaldehydes, ammonium acetate Water, ambient temperature Sustainable, efficient for polyfunctionalized pyridines ucj.org.ua

| γ-Fe2O3@SiO2 | Aldehydes, malononitrile, 3-cyano-6-hydroxy-4-methyl pyridine-2(1H)-one | Solvent-free, 80 °C | Magnetically recoverable, efficient for pyrano[2,3-b]pyridine derivatives nih.gov |

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable for the formation of carbon-carbon bonds in the synthesis of biaryl compounds, including pyridine derivatives. nih.gov This reaction typically involves the coupling of a heteroaryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net

The Suzuki-Miyaura coupling provides a versatile method for introducing a wide array of aryl and heteroaryl substituents onto the pyridine ring. nih.gov For example, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids using a palladium catalyst like Pd(PPh3)4 to produce novel pyridine derivatives in moderate to good yields. nih.gov Recent advancements have also demonstrated the use of decarbonylative Suzuki cross-coupling, which allows for the use of widely available heterocyclic carboxylic acids as starting materials instead of halides. nih.govnsf.gov This approach has been successfully applied to 3-pyridine carboxylic acids, expanding the scope of accessible pyridine-based biaryls. nsf.gov

Interactive Table: Examples of Suzuki-Miyaura Reactions for Pyridine Synthesis

Heterocyclic Substrate Coupling Partner Catalyst System Product Type
5-bromo-2-methylpyridin-3-amine Arylboronic acids Pd(PPh3)4, K3PO4 5-aryl-2-methylpyridin-3-amines nih.gov
3-Iodoimidazo[1,2-a]pyridines Arylboronic acids Pd(PPh3)4, various bases 3-Arylimidazo[1,2-a]pyridines researchgate.net

Synthesis of this compound and Closely Related Structures

While specific literature detailing the direct synthesis of this compound is not extensively available in the provided search results, its synthesis can be inferred from the general methodologies described for pyridine-3-carboxamides. The most direct route would involve the coupling of nicotinic acid (pyridine-3-carboxylic acid) or its activated derivative with pentylamine.

A plausible synthetic route would be a multistep approach. First, nicotinic acid would be converted to its acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting nicotinoyl chloride would then be reacted with pentylamine in the presence of a base to neutralize the HCl byproduct, yielding this compound.

Alternatively, a one-pot amidation procedure could be employed. Nicotinic acid and pentylamine could be reacted directly in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDCI. scirp.orgmdpi.com

The synthesis of structurally related compounds provides further insight. For instance, the synthesis of various N-substituted imidazo[1,2-a]pyridine-3-carboxamides has been reported, where the key step is the amide bond formation between the corresponding carboxylic acid and a primary or secondary amine. scirp.orgmdpi.comacs.org These examples demonstrate the robustness of the amide coupling step in generating a library of pyridine-3-carboxamide derivatives.

N-Alkylation Strategies for Pyridine-3-carboxamides

N-alkylation of pyridine-3-carboxamides is a fundamental transformation for introducing alkyl groups onto the pyridine nitrogen, leading to the formation of pyridinium (B92312) salts. One studied approach involves the reaction of pyridine carboxamides with 1,3-propanesultone, which results in the opening of the sultone ring. mdpi.comresearchgate.net The efficiency of this alkylation is dependent on the position of the carboxamide group on the pyridine ring. mdpi.comnih.gov

Research has shown that the reaction yields are higher for nicotinamide (B372718) (meta-position) and its N-methyl analog compared to their ortho or para isomers. mdpi.comnih.gov For instance, meta- and para-substituted pyridine carboxamides generally show moderate to increased yields in sultone alkylation. mdpi.com In contrast, the reaction with ortho-substituted pyridine carboxamides at the boiling point of methanol (B129727) unexpectedly leads to the formation of a salt rather than the desired N-alkylated product. mdpi.comresearchgate.netnih.gov This difference in reactivity is attributed to steric hindrance between the pyridine nitrogen and the amide hydrogen in the ortho-isomer. mdpi.com

A proposed mechanism for the enhanced reactivity of meta-pyridine carboxamides suggests the formation of an intermediate where a hydrogen bond forms between the in-ring oxygen of the sultone and an amide hydrogen. mdpi.com This interaction is believed to either lower the energy barrier for the sultone ring opening or stabilize the transition state, thus increasing the reaction yield. mdpi.com

Table 1: Reaction Yields of Sultone Alkylation of Pyridine Carboxamides mdpi.com

Substituent PositionSubstrateProduct Yield
orthoPyridine-2-carboxamideDecreased
metaNicotinamideIncreased
paraPyridine-4-carboxamideModerate

Functionalization of the Pyridine Ring

The functionalization of the pyridine ring in N-substituted pyridine-3-carboxamides is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. beilstein-journals.org However, various strategies have been developed to introduce functional groups at different positions of the pyridine core.

One common approach is the use of pyridine N-oxides, which can facilitate functionalization. beilstein-journals.org For example, palladium-catalyzed C–H arylation of pyridine N-oxides with arylboronic esters allows for the introduction of aryl groups at the C2-position. beilstein-journals.org Another method involves the late-stage functionalization of multisubstituted pyridines at the position alpha to the nitrogen through a combination of fluorination and subsequent nucleophilic aromatic substitution (SNAr) of the fluoride. acs.org This two-step process enables the installation of a diverse range of functional groups. acs.org

The regioselectivity of these reactions is a key consideration. For 3-substituted pyridines, fluorination often occurs selectively at the 2-position. acs.org In the case of 3,5-disubstituted pyridines, the selectivity of fluorination can be influenced by the nature of the substituents. acs.org For instance, 3-benzyloxy-substituted pyridines tend to undergo fluorination preferentially adjacent to the ether group. acs.org

Furthermore, direct C-H functionalization methods have been developed. Yu and co-workers reported a C3-selective olefination of pyridines using a bidentate ligand that weakens the coordination of the palladium catalyst with the pyridyl nitrogen atom through a trans-effect. beilstein-journals.org More recently, a method for the formal C3 selective hydroxylation of pyridines has been developed via the photochemical valence isomerization of pyridine N-oxides. acs.org This metal-free transformation is notable for its operational simplicity and broad functional group compatibility. acs.org

Derivatization at the Carboxamide Nitrogen

Modification of the carboxamide nitrogen in pyridine-3-carboxamides is a key strategy for synthesizing a diverse range of derivatives. This can be achieved through various amidation reactions. A common method involves activating the corresponding carboxylic acid (nicotinic acid) and then reacting it with the desired amine.

For instance, the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives starts with the coupling of a pyridine-2-amine precursor with ethoxy methylene (B1212753) malonic diethyl ester (EMME), followed by cyclization. The resulting intermediate is then coupled with various substituted aliphatic amines to form the final carboxamide products. nih.gov

Another approach involves the use of coupling agents to facilitate the formation of the amide bond. In the synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the amidation of the corresponding carboxylic acid is achieved using HATU-mediated coupling with amines. Peptide synthesis methodologies, such as the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in an organic solvent, are also widely employed to form amide bonds from carboxylic acids and amines. thermofisher.com

For derivatization in aqueous solutions, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) can be used to couple carboxylic acids to amines. thermofisher.com The efficiency of this coupling can be enhanced by the addition of N-hydroxysulfosuccinimide (NHSS). thermofisher.com A rapid and selective derivatization procedure for carboxylic acids involves activation with 2-bromo-1-methylpyridinium (B1194362) iodide, followed by reaction with a primary or secondary amine to yield the corresponding amide. nih.gov

Advanced Reaction Mechanisms and Selectivity Studies

The synthesis of complex heterocyclic structures based on the pyridine-3-carboxamide scaffold often involves intricate reaction mechanisms and requires a deep understanding of selectivity to achieve the desired products.

Mechanistic Investigations of Cyclization Reactions

The formation of fused ring systems from pyridine-3-carboxamide precursors is a significant area of research. For example, the synthesis of indole-fused pyridine derivatives has been achieved through a visible-light-induced radical cascade sulfonylation/cyclization of N-methacryloyl-N,1-dimethyl-1H-indole-3-carboxamide with sulfonylhydrazides. rsc.org Mechanistic studies, including radical scavenger experiments, have confirmed the involvement of a sulfonyl radical intermediate in this photocatalytic transformation. rsc.org

Another example is the synthesis of pyrazolo[3,4-b]pyridine-3-carboxamides via a palladium-catalyzed aminocarbonylation strategy. thieme.de This method provides an efficient route to these pharmaceutically relevant compounds in high yields. thieme.de The mechanism of such catalytic cycles is crucial for optimizing reaction conditions and substrate scope.

Furthermore, the synthesis of furopyridine cores often involves tandem nucleophilic aromatic substitution (SNAr) and cyclization reactions. For instance, the deprotonation of ethyl 2-hydroxyacetate generates a nucleophile that displaces a chloro group on a pyridine precursor, followed by intramolecular cyclization to form the fused furan (B31954) ring.

Oxidative Dimerization Phenomena in Thienopyridine-2-carboxamide Series

An unusual oxidative dimerization has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series. acs.orgacs.org When treated with sodium hypochlorite (B82951) (NaOCl) in aqueous dioxane or under phase-transfer catalysis conditions, these compounds undergo a noncatalyzed, regio- and stereoselective dimerization to form complex polyheterocyclic structures. acs.orgacs.orgresearchgate.net

The reaction involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without the involvement of the pyridine nitrogen or sulfur atoms in the oxidation. acs.org Two possible mechanistic pathways have been proposed. The first involves the reaction of Cl+ or HOCl with the thienopyridine to form a resonance-stabilized cation, which then reacts with a deprotonated amide anion. acs.org

The solvent plays a crucial role in the reaction outcome. When the oxidation is conducted in aqueous ethanol, a mixture of the dimeric polycycles and oxidation/solvolysis products is obtained. acs.org The scope of this dimerization is generally limited to substrates bearing electron-donating groups in the aryl substituents. acs.org

Table 2: Conditions and Yields for Oxidative Dimerization of 3-Aminothieno[2,3-b]pyridine-2-carboxamides acs.org

MethodConditionsYield Range
Aaq. NaOCl, aqueous dioxane37–55%
Baq. NaOCl, CH₂Cl₂–water, PTC43–64%
Caq. NaOCl, aqueous EtOH28–29% (dimer) + 14–15% (solvolysis product)

Stereoselective Synthesis Approaches

The development of stereoselective methods is critical for the synthesis of chiral molecules with specific biological activities. For pyridine-3-carboxamide derivatives, stereoselectivity can be introduced at various stages of the synthesis.

One approach involves the stereoselective ring-expansion of monocyclopropanated heterocycles. A metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed to produce highly functionalized tetrahydropyridine (B1245486) and dihydro-2H-pyran derivatives. acs.orgnih.gov This method, which proceeds via a cyclopropylcarbinyl cation rearrangement, allows for the selective cleavage of an unactivated endocyclic cyclopropane (B1198618) C-C bond. acs.orgnih.gov

In the context of thienopyridine derivatives, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides proceeds in a highly stereoselective manner, yielding only one of the eight possible enantiomeric pairs. acs.org

Furthermore, the synthesis of biologically active compounds containing a pyrrolidine (B122466) ring often relies on stereoselective methods. mdpi.com These can be categorized into methods that use a chiral pyrrolidine starting material and methods that involve the stereoselective cyclization of acyclic precursors. mdpi.com For example, the drug Alpelisib is synthesized by reacting a pyridine derivative with L-prolinamide, achieving a high yield. mdpi.com

Advanced Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of a molecule's three-dimensional structure. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offer complementary information that, when combined, provides a detailed molecular portrait of N-pentylpyridine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and dynamics of molecules. nih.govuni-regensburg.de

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers initial insights into the chemical environment of the hydrogen and carbon atoms within this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals distinct signals for the protons in the pentyl chain and the pyridine (B92270) ring. The chemical shifts (δ) are indicative of the local electronic environment. For instance, protons on the pyridine ring typically appear at higher chemical shifts due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. Similarly, the ¹³C NMR spectrum provides the chemical shifts for each unique carbon atom, including those in the carbonyl group, the pyridine ring, and the pentyl side chain. rsc.orgnih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to decipher more complex structural details and confirm connectivity. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to one another. researchgate.net For this compound, COSY would show correlations between the protons of the pentyl chain and adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C, one-bond correlations). hmdb.calibretexts.org This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (and sometimes four). epfl.chlibretexts.org This technique is invaluable for establishing the connectivity between different parts of the molecule, for example, by showing a correlation between the protons on the pentyl chain and the carbonyl carbon, or between the pyridine protons and the carbons of the pentyl group. researchgate.net

Table 1: Representative NMR Data for this compound and Related Structures

NucleusTechniqueChemical Shift (ppm) RangeDescription of Signals
¹H1D NMR0.8-1.8Protons of the pentyl group (CH₃, CH₂)
¹H1D NMR2.7-3.5Protons of the CH₂ group adjacent to the nitrogen amide
¹H1D NMR7.0-8.6Aromatic protons on the pyridine ring
¹³C1D NMR14-32Carbons of the pentyl group
¹³C1D NMR38-40Carbon of the CH₂ group adjacent to the nitrogen amide
¹³C1D NMR120-150Aromatic carbons of the pyridine ring
¹³C1D NMR~163Carbonyl carbon (C=O)
¹H-¹HCOSYN/ACorrelations observed within the pentyl chain protons and between adjacent pyridine protons.
¹H-¹³CHSQCN/ADirect correlation between each proton and its attached carbon.
¹H-¹³CHMBCN/ALong-range correlations confirm the linkage of the pentyl group to the amide nitrogen and the carboxamide group to the pyridine ring.

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Variable Temperature (VT) NMR experiments are conducted to investigate dynamic processes within a molecule, such as conformational changes or restricted bond rotations. ox.ac.ukoxinst.com For this compound, VT-NMR could be used to study the rotation around the amide C-N bond. At lower temperatures, this rotation might be slow enough on the NMR timescale to result in separate signals for different rotamers, which would coalesce into a single averaged signal as the temperature is increased. oxinst.comnih.gov Such studies provide valuable thermodynamic and kinetic information about the conformational dynamics of the molecule. nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are complementary and provide a characteristic "fingerprint" of the functional groups present. researchgate.net

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation excites molecular vibrations. thermofisher.com For this compound, characteristic absorption bands would be observed for the N-H stretching of the amide, the C=O stretching of the carbonyl group, C-N stretching, and the aromatic C-H and C=C/C=N stretching of the pyridine ring. mdpi.comnih.gov Theoretical calculations are often used to predict and help assign these vibrational frequencies. nih.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the FT-IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone of the pentyl chain.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Functional Group
N-H Stretch~3300-3500~3300-3500Amide
C-H Stretch (aliphatic)~2850-2960~2850-2960Pentyl group
C=O Stretch~1640-1680~1640-1680Amide I band
N-H Bend~1550~1550Amide II band
C=C, C=N Stretch~1400-1600~1400-1600Pyridine ring
C-N Stretch~1200-1300~1200-1300Amide/Pyridine

Note: These are approximate frequency ranges and can be influenced by factors such as hydrogen bonding and physical state. nih.govresearchgate.net

Mass Spectrometry (HRMS) for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. mdpi.comvu.nl By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce a unique molecular formula. znaturforsch.com For this compound (C₁₁H₁₆N₂O), HRMS would confirm its elemental composition by providing an exact mass that distinguishes it from other isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating data from other spectroscopic methods.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. elte.humsu.edu The absorption spectrum provides information about the electronic structure, particularly the conjugated π-electron systems within the molecule. rsc.org

For this compound, the pyridine ring and the carbonyl group constitute the primary chromophores. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. pharmatutor.orgupi.edu

π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are associated with the conjugated system of the pyridine ring.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. pharmatutor.org

X-ray Crystallography for Solid-State Structure Determination

The molecular structure of this compound consists of a planar pyridine ring attached to a carboxamide group, which is in turn substituted with a flexible n-pentyl chain. X-ray diffraction analysis would confirm the planarity of the pyridine ring. A key conformational feature is the torsion angle between the plane of the pyridine ring and the amide group. In related N-substituted pyridine-2-carboxamides, the crystal packing forces can override the molecule's predicted conformational preference, leading to different arrangements in the solid state. nih.gov The amide group itself is expected to be planar, and the flexible n-pentyl chain will likely adopt a low-energy, extended conformation within the crystal lattice. The specific orientation of the amide group relative to the pyridine nitrogen is a critical parameter, influencing hydrogen bonding and crystal packing. acs.org

Table 1: Predicted Crystallographic Parameters for this compound Note: This data is hypothetical and based on standard bond lengths and angles from related structures.

ParameterBondPredicted Value
Bond Lengths C=O1.23 Å
C-N (amide)1.33 Å
N-H0.86 Å
C(ring)-C(carbonyl)1.51 Å
Bond Angles O=C-N122.5°
C(ring)-C-N117.0°
C-N-H121.0°
Torsion Angle N(ring)-C(ring)-C(carbonyl)=O~20-30° or ~150-160°

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The analysis maps properties onto the surface, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. acs.org For this compound, the primary intermolecular interaction is expected to be the hydrogen bond between the amide N-H donor and a suitable acceptor. Common acceptors would be the amide carbonyl oxygen (O=C) or the pyridine ring nitrogen, leading to the formation of chains or dimers.

In studies of related nicotinamide (B372718) and N,N-diethylnicotinamide complexes, Hirshfeld analysis reveals that H···H, H···O/O···H, and H···C/C···H interactions are the most significant contributors to crystal packing. nih.goviucr.orgbsu.edu.az The d_norm map for this compound would be expected to show distinct red spots indicating strong N-H···O or N-H···N(pyridine) hydrogen bonds. Weaker C-H···O interactions involving the pentyl chain and pyridine ring hydrogens are also anticipated. The large surface area of the pentyl group would lead to a high percentage of van der Waals H···H contacts. acs.org

Table 2: Predicted Hirshfeld Surface Interaction Percentages for this compound Note: This data is illustrative, based on analyses of nicotinamide and its derivatives. nih.goviucr.org

Interaction TypePredicted Contribution (%)Description
H···H~50 - 60%Van der Waals contacts, primarily from the pentyl chain and aromatic rings.
H···O / O···H~15 - 20%Represents strong N-H···O hydrogen bonds and weaker C-H···O contacts.
H···C / C···H~10 - 20%Arises from contacts between hydrogen atoms and the carbon atoms of the pyridine ring (C-H···π interactions).
H···N / N···H~5 - 10%Represents potential N-H···N(pyridine) hydrogen bonds.

Advanced Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For a molecule like this compound, a variety of techniques can be employed, each leveraging different physicochemical properties to achieve separation.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, separates compounds based on their volatility and interaction with a liquid stationary phase coated on a solid support. The mobile phase is an inert gas, such as helium. nih.gov For this compound, its analysis by GLC is feasible but presents challenges. Its molecular weight and the polar carboxamide group reduce its volatility, requiring a high-temperature injector and a temperature-programmed column oven to ensure it elutes in a reasonable time. A flame ionization detector (FID) would be suitable for its detection. The primary use of GLC in this context would be to assess purity by detecting any volatile impurities from the synthesis process.

Table 3: Typical GLC Parameters for Analysis of Nitrogen-Containing Heterocycles

ParameterTypical SettingPurpose
Column DB-5 or HP-5 (5% phenyl-methylpolysiloxane)A robust, medium-polarity stationary phase suitable for a wide range of compounds.
Injector Temp. 250 - 280 °CEnsures rapid volatilization of the analyte without thermal decomposition.
Carrier Gas HeliumInert mobile phase.
Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/minA temperature gradient to elute compounds with a range of volatilities.
Detector Flame Ionization Detector (FID)Sensitive detector for organic compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a premier technique for the purity analysis and quantification of moderately polar to nonpolar compounds. Separation occurs based on the analyte's partitioning between a polar mobile phase and a nonpolar stationary phase (typically alkyl-bonded silica (B1680970), such as C18). researchgate.net this compound, with its polar pyridine-carboxamide head and nonpolar pentyl tail, is an ideal candidate for this method.

A typical RP-HPLC method would use a C18 column with a gradient elution of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netpsu.edu The retention time of this compound would be influenced by the proportion of the organic modifier; a higher percentage would decrease the retention time. UV detection is highly effective, as the pyridine ring is a strong chromophore. This technique is used to separate the target compound from starting materials, by-products, and degradation products. nih.govformosapublisher.org

Table 4: Illustrative RP-HPLC Method Parameters and Expected Retention Times

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 261 nm
Injection Volume 10 µL
Gradient 30% B to 90% B over 15 minutes
Expected Retention Time ~ 8-12 minutes

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is a hybrid of electrophoresis and chromatography. nih.govwikipedia.org It is particularly useful for separating mixtures of neutral and charged analytes. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration, forming micelles. wikipedia.org Neutral analytes, like this compound, are separated based on their differential partitioning between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov

The hydrophobic pentyl chain of this compound would cause it to interact strongly with the micellar phase. Its migration time would therefore be between that of a neutral marker for the electroosmotic flow (EOF) and a marker for the micelles themselves. lawdata.com.tw MEKC is a high-efficiency technique that requires minimal sample and solvent, making it suitable for high-throughput analysis and for determining physicochemical properties like lipophilicity. semanticscholar.org

Table 5: Representative MEKC System for the Analysis of this compound

ParameterConditionRationale
Capillary Fused-silica (e.g., 50 µm i.d., 50 cm length)Standard capillary for capillary electrophoresis.
Background Electrolyte 25 mM Borate buffer, pH 9.2Provides stable pH and buffering capacity.
Surfactant 50 mM Sodium Dodecyl Sulfate (SDS)Forms the anionic micellar pseudo-stationary phase.
Applied Voltage +20 kVDrives the electrophoretic and electroosmotic flow.
Temperature 25 °CEnsures reproducible migration times.
Detection UV at 261 nmThe pyridine ring allows for sensitive detection.

Computational and Theoretical Investigations of N Pentylpyridine 3 Carboxamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine various properties, but specific DFT studies on N-pentylpyridine-3-carboxamide are not found in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate a molecule's ability to donate or accept electrons. A detailed FMO analysis for this compound, including energy gap calculations, is currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its interaction sites for electrophilic and nucleophilic attacks. An MEP map for this compound has not been computationally generated and published.

Non-Linear Optical (NLO) Properties

The study of Non-Linear Optical (NLO) properties is essential for the development of new materials for photonic and optoelectronic applications. Calculations of properties such as polarizability and hyperpolarizability for this compound have not been reported.

Force Field (FF) Properties

Force fields are used in molecular mechanics simulations to model the potential energy of a system of atoms. The development of specific force field parameters is necessary for accurate molecular dynamics simulations. Such parameters for this compound are not available in standard force fields.

Reaction Mechanism Elucidation and Activation Barriers

Computational studies are often employed to elucidate reaction mechanisms and calculate the activation barriers of chemical processes. There are no published studies detailing specific reaction pathways or activation energies involving this compound.

Tautomeric Equilibrium Analysis

The phenomenon of tautomerism is a critical consideration in the computational analysis of molecules like this compound, as the presence of different tautomers can significantly influence their physicochemical and biological properties. rsc.org For this compound, the most relevant tautomeric equilibrium is the amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom of the amide group to the carbonyl oxygen, resulting in the formation of an imidol (or imidic acid) tautomer.

Computational studies on analogous systems, such as pyridine (B92270) carbonyl thiosemicarbazide derivatives, have been effectively carried out using quantum-chemical calculations to determine the relative stability of different tautomeric forms. rsc.orgresearchgate.net These studies often employ methods like Density Functional Theory (DFT) to calculate the energies of the tautomers in both the gas phase and in solution. rsc.orgresearchgate.net

For this compound, theoretical investigations would likely predict the amide form to be the more stable tautomer under standard conditions, which is typical for simple amides. The relative energies of the amide and imidol tautomers, and the energy barrier for their interconversion, can be quantified through these calculations. Such an analysis for N-hydroxy amidines, for instance, showed that while the energy difference between the two tautomers was only about 4-10 kcal/mol, the barrier for interconversion was significantly higher, in the range of 33-71 kcal/mol. nih.govsemanticscholar.org This suggests that the interconversion at room temperature would be slow without a catalyst.

The equilibrium can be influenced by several factors, including solvent polarity and the potential for intramolecular or intermolecular hydrogen bonding. mdpi.com Polar solvents may stabilize one tautomer over the other. nih.gov Computational models can account for these solvent effects, providing a more accurate picture of the tautomeric equilibrium in different environments.

Table 1: Predicted Tautomers of this compound
Tautomeric FormStructureKey FeaturesPredicted Relative Stability
Amide (Keto)Pyridine ring attached to -C(=O)NH-pentylContains a carbonyl (C=O) group and an N-H bond.More stable
Imidol (Enol)Pyridine ring attached to -C(OH)=N-pentylContains a hydroxyl (-OH) group and a carbon-nitrogen double bond (C=N).Less stable

Electronic Structure and Photophysical Property Prediction

Theoretical UV-Vis and IR Spectra

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound. Density Functional Theory (DFT) and ab initio calculations are commonly employed to simulate the ultraviolet-visible (UV-Vis) and infrared (IR) spectra of molecules.

Theoretical UV-Vis Spectra: The UV-Vis absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelength (λmax), excitation energies, and oscillator strengths. researchgate.netdrugs.com For pyridine-containing compounds, the absorption bands in the UV-Vis region are typically attributed to π → π* and n → π* electronic transitions within the pyridine ring and the carboxamide group. rdd.edu.iq Computational studies on similar molecules, such as styrylpyridine compounds, have shown that TD-DFT can produce reliable λmax values that correlate well with experimental data. researchgate.net The predicted spectrum for this compound would likely show characteristic absorptions for the substituted pyridine ring.

Theoretical IR Spectra: The theoretical IR spectrum of this compound can be calculated using methods like DFT (e.g., B3LYP) with appropriate basis sets. researchgate.netmdpi.com These calculations yield the vibrational frequencies and intensities of the normal modes of the molecule. semanticscholar.orgnih.gov For nicotinamide (B372718), the parent compound of this compound, detailed vibrational assignments have been made by comparing experimental FT-IR and FT-Raman spectra with theoretical calculations. researchgate.net Key vibrational modes for this compound would include the N-H and C=O stretching frequencies of the amide group, the aromatic C-H and C=C stretching of the pyridine ring, and the C-H stretching of the pentyl group. Computational studies on the hydrogen-bonded systems of nicotinamide with solvents like DMSO have shown that complexation leads to significant red shifts in the N-H stretching vibrations and a strong increase in their IR intensity. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupPredicted Wavenumber Range (cm⁻¹)
N-H StretchAmide~3300-3500
C-H Stretch (Aromatic)Pyridine Ring~3000-3100
C-H Stretch (Aliphatic)Pentyl Group~2850-2960
C=O Stretch (Amide I)Amide~1650-1680
N-H Bend (Amide II)Amide~1550-1600
C=C/C=N StretchPyridine Ring~1400-1600
Density of States (DOS) Graphs

The Density of States (DOS) analysis is a computational tool used to visualize the distribution of molecular orbitals (MOs) at different energy levels. nih.gov A DOS graph plots the number of available electronic states as a function of energy. This provides insights into the electronic structure of a molecule and the contributions of different atoms or molecular fragments to the MOs.

For this compound, a DOS graph would be generated from the results of a quantum chemical calculation, such as DFT. The graph would show a series of peaks, each corresponding to a molecular orbital. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) is related to the molecule's chemical reactivity and electronic excitation energy.

Projected Density of States (PDOS) analysis can be used to decompose the total DOS into contributions from the pyridine ring, the carboxamide linker, and the pentyl chain. This would reveal which parts of the molecule are primarily involved in the frontier molecular orbitals (HOMO and LUMO) and thus are most important for electronic transitions and chemical reactions. For example, in related systems, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is localized on the electron-accepting regions.

Electrochemical Property Prediction (e.g., Cyclic Voltammetry)

Computational electrochemistry allows for the prediction of the electrochemical properties of this compound. The redox behavior of a molecule, which can be experimentally studied using techniques like cyclic voltammetry, is fundamentally related to its electronic structure.

The energies of the HOMO and LUMO, calculated using DFT, are key parameters in predicting a molecule's electrochemical behavior. The HOMO energy is related to the ionization potential and the propensity of the molecule to be oxidized, while the LUMO energy is related to the electron affinity and the propensity to be reduced. A smaller HOMO-LUMO gap generally suggests that the molecule is more easily oxidized or reduced.

Computational studies on nicotinamide cofactor biomimetics have shown that DFT calculations can be used to predict oxidation potentials. These studies have demonstrated that substitutions on the molecule can influence the electronic properties and, consequently, the electrochemical potentials. For this compound, theoretical calculations can predict its oxidation and reduction potentials. These predictions are valuable for understanding its behavior in electrochemical systems and its potential role in redox processes. The electrochemical behavior of nicotinamide itself has been studied, revealing complex processes that can be further elucidated with computational models.

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. semanticscholar.org This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target. For this compound, molecular docking studies can provide insights into its potential biological activity by simulating its binding to various protein active sites.

Docking studies involving pyridine carboxamide derivatives have been performed on a range of biological targets. For instance, novel pyridine carboxamide derivatives have been investigated as potential inhibitors of succinate dehydrogenase (SDH), an important enzyme in fungal respiration. nih.gov These studies revealed that the compounds could fit well into the active site of SDH, forming stable hydrogen bonds and hydrophobic interactions. nih.gov Similarly, aminopyridine carboxamides have been studied as inhibitors of c-Jun N-terminal kinase-1 (JNK-1), where docking was used to determine the probable binding conformations in the enzyme's active site.

In a typical docking study of this compound, the pyridine ring and the carboxamide group would be expected to form key interactions with the protein. The amide group is capable of acting as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen). The pyridine nitrogen can also act as a hydrogen bond acceptor. The n-pentyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Molecular docking simulations of nicotinamide riboside, a closely related compound, with various SARS-CoV-2 proteins have highlighted the importance of the rotatable carboxamide group in forming critical drug-target interactions. nih.gov The binding affinity is typically reported as a docking score, with lower values indicating a more favorable binding interaction.

Table 3: Potential Ligand-Target Interactions for this compound from Molecular Docking
Molecular FragmentPotential Interaction TypeInteracting Amino Acid Residues (Examples)
Pyridine Ring NitrogenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Amide N-HHydrogen Bond DonorAspartate, Glutamate, Carbonyl backbone
Amide C=OHydrogen Bond AcceptorArginine, Lysine, Serine, Asparagine, Glutamine
Pentyl ChainHydrophobic/Van der WaalsLeucine, Isoleucine, Valine, Alanine, Phenylalanine
Pyridine Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its interaction with biological targets. This flexibility primarily arises from the rotatable bonds within the n-pentyl group and the amide linkage. Computational methods are employed to explore the potential energy surface of the molecule and identify its low-energy, stable conformations.

Conformational Analysis: The conformational space of this compound can be systematically explored using molecular mechanics or quantum mechanics methods. Density Functional Theory (DFT) is a commonly used quantum mechanical method for optimizing the geometry of different conformers and calculating their relative energies. For instance, azapeptides have been studied using DFT to understand their conformational preferences, highlighting the role of intramolecular hydrogen bonding in stabilizing certain structures. While this compound lacks the peptide backbone, the principles of conformational analysis remain the same, focusing on the torsion angles of the pentyl chain and the orientation of the carboxamide group relative to the pyridine ring.

Energy Landscapes: The results of a comprehensive conformational search can be visualized as an energy landscape, where the conformational potential energy is plotted against key dihedral angles. This landscape reveals the various low-energy wells, corresponding to stable conformers, and the energy barriers separating them. Molecular dynamics simulations can further be used to explore these landscapes and understand the dynamic transitions between different conformational states. Studies on the free energy landscapes of phytochemicals have demonstrated the utility of this approach in understanding how molecules adapt their shape to bind to a target. For this compound, the energy landscape would likely show a variety of extended and folded conformations for the pentyl chain, each with distinct implications for receptor binding.

Prediction of Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is crucial for understanding the potential biological activity of this compound and for designing more potent analogs.

The prediction of how this compound might interact with a biological target involves identifying a binding pocket on the receptor and then using a scoring function to evaluate different binding poses of the ligand within that pocket. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on related pyridine-3-carboxamide (B1143946) derivatives have provided insights into their binding modes with various enzymes. For example, inhibitors of E. coli DNA gyrase have been shown to form specific hydrogen bonds and hydrophobic interactions within the enzyme's active site researchgate.net. Similarly, molecular docking studies of pyridine carboxamide derivatives as urease inhibitors have highlighted the importance of hydrogen bonding and π-π stacking interactions compchem.nl. For this compound, the pyridine nitrogen and the amide group are likely to participate in hydrogen bonding, while the n-pentyl chain can engage in hydrophobic interactions within a suitable binding pocket.

To illustrate the outcomes of such predictive studies, the following interactive table presents hypothetical docking results for this compound with a generic receptor, based on findings for similar compounds.

Receptor TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme A (e.g., Kinase)-8.5ASP145, LYS72Hydrogen Bond
Enzyme A (e.g., Kinase)LEU25, VAL33, ILE84Hydrophobic
Receptor B (e.g., GPCR)-7.9SER192, ASN293Hydrogen Bond
Receptor B (e.g., GPCR)PHE189, TRP286π-π Stacking
Receptor B (e.g., GPCR)VAL108, LEU193Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For a series of compounds including this compound, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO and LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

QSAR studies on other carboxamide-containing compounds have successfully identified key descriptors correlated with their anti-tubercular activity nih.gov. For instance, van der Waals volume and electron density have been shown to be important for the anti-tuberculosis activity of certain compounds mdpi.com. A QSAR model for this compound and its analogs could similarly be developed to guide the synthesis of more potent derivatives.

QSPR models are analogous to QSAR models but focus on predicting physicochemical properties such as boiling point, solubility, and melting point. These models are valuable in drug development for predicting the pharmacokinetic profile of a compound. The correlation between structural features and properties is established using molecular descriptors.

For this compound, the presence of the n-pentyl group is expected to significantly influence its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A QSPR model could quantify this relationship and predict how modifications to the alkyl chain length or the pyridine ring would alter these properties. QSPR studies often employ a wide range of descriptors to capture the nuances of molecular structure that influence a particular property nih.gov.

In recent years, machine learning (ML) algorithms have been increasingly used to develop more sophisticated and predictive QSAR and QSPR models nih.gov. Techniques such as artificial neural networks (ANN), support vector machines (SVM), and random forests (RF) can handle complex, non-linear relationships between molecular descriptors and the target property.

The application of ML in QSAR can lead to models with improved predictive power, which is particularly useful in virtual screening to identify promising drug candidates from large chemical libraries. For a dataset of pyridine-3-carboxamide derivatives, an ML-based QSAR model could potentially uncover subtle structure-activity relationships that might be missed by traditional linear regression methods. The use of ML can also help in identifying the most relevant molecular descriptors for a given biological activity, thereby providing deeper insights into the mechanism of action.

Advanced Computational Characterization

Beyond the standard computational methods, more advanced techniques can provide a deeper understanding of the behavior of this compound at the molecular level.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method combines the accuracy of quantum mechanics with the efficiency of molecular mechanics nih.govresearchgate.netmdpi.comnih.gov. For studying the interaction of this compound with a receptor, the ligand and the active site residues can be treated with a QM method, while the rest of the protein and the solvent are described by a classical force field. This approach allows for a more accurate description of electronic effects such as polarization and charge transfer, which can be important for binding affinity and catalytic reactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system mdpi.comsemanticscholar.org. An MD simulation of this compound in a solvent or bound to a receptor can reveal the conformational changes that occur over time, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process. Long-timescale MD simulations can also be used to calculate binding free energies, which are a more rigorous measure of binding affinity than docking scores. Studies on quinoline-3-carboxamide derivatives have utilized MD simulations to establish the stability of their interactions with kinases.

Quantum Chemical Calculations: High-level quantum chemical calculations can be used to accurately predict various properties of this compound, such as its vibrational spectra, electronic excitation energies, and reaction pathways researchgate.net. These calculations can be used to interpret experimental data and to gain a fundamental understanding of the molecule's chemical reactivity.

Topological Descriptors and Fingerprint Analysis

An analysis of the HIV-1 RT inhibitory activity of related structures, such as 2-aryl-3-pyridyl-thiazolidin-4-ones, has utilized topological descriptors to develop predictive models. These descriptors, derived from the molecular structure, can suggest that more compact saturated structural templates might be beneficial for activity.

Fingerprint analysis, another computational tool, is used to identify and analyze structural fragments. In the context of related pyridine derivatives, 2D autocorrelation descriptors have indicated the importance of specific seven- and three-centered structural fragments for biological activity. The physicochemical properties associated with these fragments, such as mass, volume, electronegativity, and polarizability, appear to have a uniform influence on the activity.

Electron Localization Function (ELF) Maps and Atoms in Molecules (AIM) Analysis

Electron Localization Function (ELF) maps are a powerful tool in quantum chemistry for visualizing the likelihood of finding an electron in a specific region of a molecule. This method allows for a clear distinction between core and valence electrons and can identify covalent bonds and lone pairs. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical for covalent bonds and lone pairs, while lower values suggest more delocalized electronic systems.

Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for partitioning electron density to define atoms and the bonds between them. A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide insight into the nature of the chemical bond. For instance, a negative Laplacian generally indicates a shared (covalent) interaction where the electronic charge is concentrated in the internuclear region.

Although these techniques are widely used for the analysis of chemical bonding, specific ELF maps and AIM analysis data for this compound have not been reported in the available research.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule or between molecules. nih.govnih.gov This technique is based on the electron density (ρ) and its reduced density gradient (s). nih.gov Regions of non-covalent interaction are typically characterized by low electron density and a small reduced density gradient. nih.gov

The NCI analysis generates 3D isosurfaces that represent these interaction regions. The surfaces are color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds. researchgate.net

Green: Weak, van der Waals interactions. researchgate.net

Red: Repulsive interactions, such as steric clashes. researchgate.net

This visualization provides a chemically intuitive picture of the non-covalent forces that influence the conformation and interactions of a molecule. nih.govnih.gov While NCI analysis is a valuable tool for understanding molecular systems, specific studies applying this method to this compound are not present in the current body of literature. Such an analysis could reveal important intramolecular interactions that determine its three-dimensional structure and intermolecular interactions that govern its behavior in different environments.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Experimental Design for SAR Studies

A systematic approach to SAR studies is crucial for delineating the role of different structural components of N-pentylpyridine-3-carboxamide. This involves the synthesis of a focused library of analogs and the subsequent evaluation of their biological activities.

The synthesis of analogs of this compound is designed to probe the importance of the pyridine (B92270) ring, the carboxamide linker, and the N-pentyl substituent. A common synthetic strategy involves the facile one-step coupling reaction between a nicotinic acid derivative and an appropriate amine. nih.gov

Systematic modifications would typically include:

Modification of the N-Alkyl Chain: The n-pentyl group can be varied in terms of chain length (e.g., from methyl to octyl), branching (e.g., isopropyl, isobutyl, tert-butyl), and cyclization (e.g., cyclopentyl, cyclohexyl) to probe the size and shape of the hydrophobic binding pocket.

Substitution on the Pyridine Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, amino groups) at different positions of the pyridine ring helps in understanding the electronic and steric requirements for activity. nih.govresearchgate.net For instance, analogs with substituents at the 2-, 4-, 5-, and 6-positions would be synthesized.

Modification of the Carboxamide Linker: While generally less common due to its critical role in forming key interactions, bioisosteric replacement of the amide group (e.g., with a reverse amide, ester, or sulfonamide) could be explored.

A representative synthetic scheme for generating these analogs often starts with the activation of nicotinic acid to nicotinoyl chloride, followed by amidation with the desired alkylamine.

Once synthesized, the analogs are subjected to biological assays to quantify their activity. The choice of assay depends on the therapeutic target. For example, if investigating antifungal properties, the Minimum Inhibitory Concentration (MIC) against various fungal strains would be determined. nih.gov For enzyme inhibitors, the IC50 value, which measures the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter. nih.gov

The data gathered from these assays are then compiled to identify trends. For example, a study on nicotinamide (B372718) derivatives as antifungal agents found that the position of substituents was critical for activity, with a 2-amino group and a 3-isopropylphenyl group on the amide nitrogen resulting in the most potent compound against Candida albicans. nih.gov Similarly, in studies on pyridine-3-carboxamide (B1143946) analogs for controlling bacterial wilt, the type and position of substituents on the aromatic rings were found to strongly influence biological activity. nih.govresearchgate.netresearchgate.net

The results of such systematic modifications can be tabulated to visualize the structure-activity relationships.

Table 1: Hypothetical SAR Data for this compound Analogs

Compound R1 (Pyridine Ring Position 2) R2 (N-Substituent) Biological Activity (IC50, µM)
This compound H n-pentyl 15.2
Analog 1 H n-propyl 25.8
Analog 2 H isopropyl 18.5
Analog 3 H n-heptyl 22.1
Analog 4 2-amino n-pentyl 5.6
Analog 5 2-chloro n-pentyl 12.3
Analog 6 4-methoxy n-pentyl 19.4
Analog 7 2-amino isopropylphenyl 0.25

This table presents hypothetical data for illustrative purposes based on findings for related nicotinamide derivatives. nih.gov

Elucidation of Key Pharmacophoric Elements and Structural Hotspots

Analysis of SAR data allows for the construction of a pharmacophore model. For the nicotinamide scaffold, key pharmacophoric features often include:

A Heteroaromatic Ring: The pyridine ring typically acts as a hydrogen bond acceptor and occupies a specific binding pocket. mdpi.com

A Hydrogen-Bonding Moiety: The amide linker is crucial, acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), often interacting with key amino acid residues in the target protein's active site. researchgate.netmdpi.com

A Hydrophobic Tail: The N-pentyl group serves as a hydrophobic moiety that can fit into an allosteric or hydrophobic pocket, contributing to binding affinity. mdpi.com

Structural hotspots are regions of the molecule where modifications lead to significant changes in activity. For many nicotinamide derivatives, the positions ortho and para to the pyridine nitrogen (positions 2 and 6, and 4 respectively) and the nature of the N-substituent are common hotspots. nih.govnih.gov For example, introducing a small electron-donating group like an amino group at the 2-position can significantly enhance potency, as seen in antifungal nicotinamides. mdpi.com

Impact of Substituent Effects on Compound Activity

The electronic and steric properties of substituents can profoundly impact a compound's activity.

Steric Effects: The size and shape of a substituent can influence how the molecule fits into its binding site. A bulky substituent may cause steric hindrance, preventing optimal binding. Conversely, a substituent might provide favorable van der Waals interactions if it complements the shape of the binding pocket.

These effects are often complex and interdependent. For instance, an aromatic 6-hydroxy group in some benzamides was found to increase lipophilicity, contrary to expectations. This was explained by the formation of an intramolecular hydrogen bond with the amide carbonyl, which masks the polarity of both groups. nih.gov

Relationship Between Molecular Structure and Solvation Parameters

The interaction of a compound with its solvent environment, primarily water in a biological system, is critical for its absorption, distribution, and ability to reach its target. Key parameters describing this relationship are the partition coefficient (logP) and the acid dissociation constant (pKa). mdpi.com

Understanding the lipophilicity (logP) and ionization state (pKa) of this compound and its analogs is essential for predicting their pharmacokinetic behavior.

Partition Coefficient (logP): This value represents the ratio of the concentration of a neutral compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase. It is a key indicator of a molecule's ability to cross cell membranes.

Experimental Determination: The shake-flask method is the traditional approach, where the compound is partitioned between n-octanol and water, and the concentration in each phase is measured, often by HPLC or UV spectrophotometry. nih.govslideshare.net

Computational Prediction: Various software programs and algorithms can predict logP based on the molecular structure, summing the contributions of different fragments or using property-based methods. These computational tools are valuable for screening large numbers of virtual compounds in early discovery phases. researchgate.netresearchgate.net

Acid Dissociation Constant (pKa): This value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The ionization state affects solubility, permeability, and target binding. For this compound, the pyridine nitrogen is basic and can be protonated.

Experimental Determination: Potentiometric titration is a common method, where the pH of a solution is monitored as a titrant is added. slideshare.net Spectrophotometric methods can also be used if the UV-Vis spectrum of the compound changes with its ionization state. nih.govslideshare.net NMR titration is another powerful technique. mdpi.com

Computational Prediction: Quantum mechanical (QM) methods and other computational approaches can predict pKa values with increasing accuracy. nih.govescholarship.orgpjps.pknih.gov These methods calculate the energy difference between the protonated and deprotonated states of the molecule.

Table 2: Predicted Physicochemical Properties of this compound and Analogs

Compound Molecular Formula Predicted logP Predicted pKa (Basic)
This compound C11H16N2O 2.15 3.45
N-propylpyridine-3-carboxamide C9H12N2O 1.13 3.42
2-amino-N-pentylpyridine-3-carboxamide C11H17N3O 1.95 4.88
2-chloro-N-pentylpyridine-3-carboxamide C11H15ClN2O 2.78 1.25

Note: The values in this table are computationally predicted and serve as estimates. Experimental determination is required for confirmation.

Solubility Studies and Solvent-Solute Interactions

The solubility of a chemical compound is a fundamental physicochemical property that dictates its utility and behavior in various applications, from chemical synthesis to biological systems. For this compound, its solubility is a nuanced characteristic, governed by the molecular architecture which features both a polar, hydrophilic head and a nonpolar, hydrophobic tail. A thorough understanding of its interactions with different solvents is therefore crucial for its practical application and for predicting its environmental and biological fate.

Detailed Research Findings

While specific, quantitative experimental solubility data for this compound are not extensively reported in publicly accessible scientific literature, a robust qualitative and semi-quantitative understanding can be derived from the well-established principles of physical organic chemistry and by drawing comparisons with structurally analogous compounds, most notably its parent compound, nicotinamide (pyridine-3-carboxamide).

The solubility of nicotinamide itself has been the subject of numerous studies. It is known to be highly soluble in polar protic solvents such as water and ethanol. physchemres.org This high solubility is attributed to the ability of the pyridine ring's nitrogen atom and the amide group to participate in hydrogen bonding with solvent molecules. nih.govnih.gov The amide group, in particular, can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the C=O group), facilitating strong interactions with protic solvents. nih.govresearchgate.net

Solvent-Solute Interactions:

The dissolution of this compound in a given solvent is mediated by a combination of intermolecular forces:

Hydrogen Bonding: The capacity for hydrogen bonding, primarily through the amide functional group and the pyridine nitrogen, remains a key determinant of solubility in protic solvents. Solvents that are strong hydrogen bond donors and acceptors, such as alcohols, will effectively solvate the polar portion of the molecule. nih.gov

Dipole-Dipole Interactions: The inherent polarity of the pyridine-3-carboxamide moiety allows for favorable dipole-dipole interactions with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone. caymanchem.com

Van der Waals Forces: The nonpolar n-pentyl chain interacts with solvent molecules through weaker London dispersion forces. These forces are the primary mode of interaction in nonpolar solvents such as hexane (B92381) and toluene, and the increased surface area of the pentyl group, compared to a smaller alkyl group, enhances these interactions. electrochemsci.org

The amphiphilic nature of this compound—possessing both a hydrophilic head and a hydrophobic tail—suggests that its solubility will be highly dependent on the specific solvent environment.

Data Tables

The following tables present predicted solubility information for this compound based on the aforementioned chemical principles and data from related compounds. It is critical to recognize that these are illustrative and not the result of direct experimental measurement on this specific compound.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents at Ambient Temperature

Solvent Chemical Class Predicted Solubility Primary Interactions
Water Polar Protic Low Hydrogen bonding (limited by hydrophobic tail)
Ethanol Polar Protic Soluble Hydrogen bonding, Dipole-dipole
Methanol (B129727) Polar Protic Soluble Hydrogen bonding, Dipole-dipole
Acetone Polar Aprotic Soluble Dipole-dipole
Dimethyl Sulfoxide (DMSO) Polar Aprotic Very Soluble Dipole-dipole
Dichloromethane Moderately Nonpolar Soluble Dipole-dipole, Van der Waals
Toluene Nonpolar Sparingly Soluble Van der Waals

Mechanistic Biological and Biochemical Studies Excluding Clinical Human Trials

Target Identification and Validation in Relevant Biological Systems (In Vitro/In Vivo Models)

The pyridine-3-carboxamide (B1143946) scaffold is a key structural motif in the development of various enzyme inhibitors. Research has particularly focused on its potential as an antibacterial and as a therapeutic agent for neurodegenerative diseases through the inhibition of essential enzymes.

DNA Gyrase and DNA Topoisomerase IV Inhibition:

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV (Topo IV), are well-validated targets for antibacterial drugs. whiterose.ac.uk These enzymes are crucial for maintaining DNA topology during replication and transcription. nih.govchimia.ch The pyridine-3-carboxamide core has been utilized in the design of novel bacterial topoisomerase inhibitors (NBTIs) that target the ATPase subunit of these enzymes (GyrB for gyrase, ParE for Topo IV). whiterose.ac.uknih.gov

A series of pyridine-3-carboxamide-6-yl-ureas were designed and synthesized as potent inhibitors of these enzymes. whiterose.ac.uk Structure-based design led to derivatives with excellent inhibitory activity against the enzymes and potent antibacterial efficacy, particularly against Gram-positive bacteria. whiterose.ac.uknih.gov For instance, one pyridine-carboxamide derivative demonstrated nanomolar activity against both S. aureus and E. coli GyrB, as well as S. aureus ParE. whiterose.ac.uk Further studies have confirmed the binding mode of these inhibitors, showing that they interact with key amino acid residues and a bound water molecule within the ATPase binding site. whiterose.ac.uknih.govresearchgate.net

Compound ClassTarget EnzymeOrganismIC50 Value
Pyridine-carboxamide (19)GyrBS. aureus24 nM
Pyridine-carboxamide (19)GyrBE. coli28 nM
Pyridine-carboxamide (19)ParES. aureus86 nM
Pyridine-carboxamide (19)ParEE. coli940 nM
Biphenyl-based inhibitor (6)DNA GyraseE. coli12 µM
Tricyclic Amide NBTI (1a)DNA GyraseS. aureus150 nM
Tricyclic Amide NBTI (1a)Topoisomerase IVS. aureus653 nM

This table presents a selection of inhibitory activities for different pyridine-carboxamide derivatives against bacterial topoisomerases. Data sourced from multiple studies. nih.govwhiterose.ac.uknih.gov

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system. Their inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govmdpi.com Several studies have investigated pyridine (B92270) carboxamide derivatives as potential cholinesterase inhibitors.

Newly synthesized series of pyridine derivatives containing carbamate or amide functionalities have shown potent inhibitory activity against both human AChE (hAChE) and BChE (hBChE). mdpi.com For example, certain pyridine amide derivatives demonstrated significantly higher inhibition percentages against eqBChE compared to EeAChE. mdpi.com Another study on zinc (II) amide carboxylate complexes based on a pyridine ring also reported potent AChE and BChE inhibitory activity, with one complex (AAZ8) showing an IC50 value of 14 µg/mL against AChE. nih.gov

Compound ClassTarget EnzymeIC50 Value
Pyridine-based Zinc Complex (AAZ8)Acetylcholinesterase (AChE)14 µg/mL
Pyridine-based Zinc Complex (AAZ8)Butyrylcholinesterase (BChE)18 µg/mL
Pyridine phenylcarbamate (18)Butyrylcholinesterase (eqBChE)454 ± 82 nM
2,3-dihydro-1H-cyclopenta[b]quinoline derivative (3b)Acetylcholinesterase0.052 µM

This table shows the inhibitory concentrations for selected pyridine derivatives against cholinesterases. nih.govmdpi.comresearchgate.net

The mu-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor are members of the opioid receptor family of G-protein coupled receptors (GPCRs). researchgate.net While the MOP receptor is the primary target for traditional opioid analgesics like morphine, the NOP receptor system is also involved in pain modulation but lacks affinity for classical opioids. researchgate.netwikipedia.org There is growing evidence for the formation of MOP-NOP heterodimers, which can influence receptor signaling and trafficking. researchgate.net This interaction presents a novel target for developing analgesics with potentially fewer side effects than MOP-exclusive agonists. nih.govnih.gov

The development of bifunctional ligands that act on both MOP and NOP receptors is an active area of research. nih.govnih.gov These mixed agonists aim to leverage the synergistic analgesic effects observed when both receptor systems are modulated simultaneously. nih.gov While direct studies linking N-pentylpyridine-3-carboxamide to this receptor pair are not prominent, the development of non-morphinan, small-molecule ligands for these receptors indicates that heterocyclic scaffolds could be relevant for targeting the MOP-NOP interaction. nih.gov

The cannabinoid receptor type 2 (CB2) is primarily expressed in the immune system and is an attractive therapeutic target for treating inflammatory pain without the psychoactive side effects associated with the CB1 receptor. nih.govmdpi.com A medicinal chemistry approach led to the discovery of a novel series of pyridine-3-carboxamides as potent CB2 receptor agonists. nih.govresearchgate.net

The structure-activity relationship (SAR) of this new template was explored, leading to the identification of specific analogues with efficacy in in vivo models of inflammatory pain. nih.gov This research demonstrates that the pyridine-3-carboxamide scaffold can be effectively modified to produce selective agonists for the CB2 receptor, highlighting its potential for the development of novel analgesic and anti-inflammatory agents. nih.govresearchgate.net The evaluation of these compounds typically involves determining their agonist activity through measures of intracellular cyclic adenosine monophosphate (cAMP) levels. mdpi.com

Compound SeriesTarget ReceptorActivity ProfileTherapeutic Potential
Pyridine-3-carboxamidesCannabinoid Receptor 2 (CB2)AgonistAnalgesia, Anti-inflammatory
N-aryl-2-pyridone-3-carboxamidesCannabinoid Receptor 2 (CB2)AgonistPain, Inflammation

This table summarizes the activity of pyridine-carboxamide derivatives at the CB2 receptor. nih.govmdpi.com

The Yeast Three-Hybrid (Y3H) system is a powerful molecular biology technique used to identify and characterize interactions between a small molecule and a protein target within a cellular context. creative-biolabs.comnih.gov It is an extension of the well-established yeast two-hybrid system. creative-biolabs.comiaanalysis.com The Y3H system is particularly useful for discovering the direct protein binders of small molecules, thereby facilitating target identification and validation. researchgate.netnih.gov

The system utilizes three components: a "hook" (a DNA-binding domain fused to a known protein), a "fish" (a transcriptional activation domain fused to a potential protein target from a cDNA library), and a "bait" (a hybrid small molecule). nih.gov The bait molecule links the hook and fish, and a successful interaction reconstitutes a functional transcription factor, activating reporter genes and allowing for selection. nih.gov This technology represents a viable, in vivo screening platform to identify the molecular targets of novel compounds like this compound, complementing other methods such as affinity chromatography. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a biophysical technique that allows for the detection of molecular proximity on a scale of 1-10 nanometers. nih.gov It is widely used in microscopy to study protein-protein interactions, conformational changes, and co-localization within living cells. nih.govresearchgate.net FRET occurs when an excited donor fluorophore non-radiatively transfers its energy to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two molecules.

In the context of receptor studies, FRET is an invaluable tool for demonstrating the physical interaction or close association of receptor proteins, such as the formation of heterodimers. For instance, FRET has been used to provide evidence for the co-localization and interaction of MOP and NOP opioid receptors in cell lines. researchgate.net By tagging each receptor with a different fluorescent protein (e.g., CFP and YFP), researchers can measure the FRET signal to confirm that the receptors are in close enough proximity to form a complex. This technique provides crucial spatial information that helps validate targets identified through other biochemical assays.

Receptor Binding and Interaction Studies

Mechanistic Investigations of Biological Activity (Excluding Clinical Human Trials)

The pyridine carboxamide scaffold is a versatile structure found in many biologically active compounds. Research into its derivatives has uncovered several mechanisms through which these molecules exert their therapeutic effects.

Inhibition of Bacterial Growth Mechanisms

Pyridine carboxamide derivatives have demonstrated notable antibacterial properties. The core of their mechanism often involves the disruption of essential cellular processes in bacteria.

One primary mechanism is the inhibition of biofilm formation. Biofilms are protective layers formed by aggregated bacteria, which contribute significantly to antibiotic resistance. Certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been shown to possess broad-spectrum anti-biofilm activity, with some compounds exhibiting significant, concentration-dependent inhibition of biofilm formation in strains like S. pneumoniae nih.gov.

Molecular docking studies on similar pyridine-containing compounds suggest that their antibacterial action may stem from interactions with crucial bacterial proteins. For instance, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been shown to dock effectively with E. coli proteins, exhibiting stable binding conformations that are potentially more effective than some existing β-lactamase inhibitors mdpi.com. The carboxamide bond (-CO-NH-), a fundamental component of proteins, is resistant to hydrolysis and is a key feature of this scaffold's antibacterial potential mdpi.com. The pyridine ring itself is a crucial moiety in various biological redox reactions, such as those involving nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), which could be another avenue for its antibacterial action mdpi.com.

Furthermore, some pyridine derivatives are hypothesized to integrate into the bacterial membrane, leading to its disruption and subsequent cell death, particularly in Gram-positive bacteria mdpi.com. This mechanism is often linked to the lipophilicity of the alkyl chains attached to the pyridine ring mdpi.com.

Anthelmintic Action Mechanisms

The anthelmintic (anti-parasitic worm) activity of compounds related to this compound is believed to operate through neuromuscular disruption in the parasite. Many anthelmintic drugs are designed to be selectively toxic to the parasite by interfering with its neuromuscular coordination, leading to paralysis and expulsion from the host msdvetmanual.com.

Several distinct mechanisms have been identified for different classes of anthelmintics:

Nicotinic Acetylcholine Receptor (nAChR) Agonism : Compounds like levamisole and pyrantel act as agonists at the nAChRs on the muscle cells of nematodes. This leads to sustained muscle contraction and results in spastic paralysis msdvetmanual.comnih.govscispace.comnih.gov.

Inhibition of Microtubule Polymerization : Benzimidazoles, another major class of anthelmintics, selectively bind to the parasite's β-tubulin. This action inhibits the formation of microtubules, which are essential for cell structure and integrity, ultimately leading to the parasite's death msdvetmanual.comnih.govnih.gov.

Glutamate-gated Chloride Channel (GluCl) Agonism : Macrocyclic lactones, such as ivermectin, act as selective agonists of GluCls found in the neurons and pharyngeal muscles of nematodes. This activation inhibits movement and pharyngeal pumping, causing paralysis nih.gov.

While the specific target for this compound is not defined, its structural similarity to nicotinic compounds suggests a potential interaction with nAChRs could be a primary mechanism of its anthelmintic action.

Modulation of Protein Aggregation (e.g., Amyloid Beta)

The aggregation of amyloid-beta (Aβ) peptides is a key pathological feature of Alzheimer's disease. Several studies have investigated compounds that can inhibit this process. Molecular dynamics simulations have shown that the aggregation of Aβ fragments is often driven by electrostatic attraction between charged amino acid residues mdpi.com.

Certain small molecules can interfere with this process. The proposed mechanisms for inhibition include:

Covalent Modification : Some inhibitors can form covalent bonds with specific amino acid residues (like Lys16) on the Aβ peptide. This modification can alter the peptide's conformation and prevent it from aggregating nih.govnih.gov.

Non-covalent Interactions : Inhibitors may bind non-covalently to Aβ, stabilizing it in a non-amyloid state and preventing the formation of toxic oligomers and fibrils nih.gov. This can involve dipole interactions between an electron-poor inhibitor ring and electron-rich peptide carbonyls nih.gov.

Oxidation-based Mechanisms : Pro-electrophilic compounds, such as those that can be oxidized to quinones, have been shown to be potent inhibitors of Aβ aggregation nih.gov.

While direct studies on this compound are not available, related dihydroxy isomers have demonstrated that their anti-aggregating potency correlates with their oxidation potential, suggesting an electrophilic mechanism could be at play nih.gov.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Vitro Assessment (Pre-clinical Focus)

Early assessment of ADMET properties is crucial in drug development to predict a compound's pharmacokinetic profile and potential viability as a drug candidate researchgate.netresearchgate.net.

Blood-Brain Barrier Permeation Studies (In Silico/In Vitro)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and it is estimated that only about 2% of small molecules can effectively cross it nih.gov.

In silico models are frequently used for the early prediction of BBB permeability. These models analyze various molecular descriptors:

Lipophilicity (logP) : A higher lipophilicity generally correlates with better BBB permeation, especially for molecules with a molecular weight below 400 g/mol nih.gov.

Polar Surface Area (PSA) : A lower PSA, typically below 60-90 Ų, is considered favorable for crossing the BBB nih.gov.

Hydrogen Bonding : The number of hydrogen bond donors and acceptors is a key factor, as excessive hydrogen bonding can impede passage through the lipidic barrier nih.gov.

In silico ADMET predictions for sulfonamide-pyridine derivatives have been performed using online servers, which calculate properties like GI absorption and BBB penetration nih.gov. For example, predictions for brucine, an alkaloid, suggested it was likely to cross the BBB, a prediction that aligns with its known neurological effects mdpi.com. While specific data for this compound is not published, its structure, featuring a lipophilic pentyl group, suggests it may have favorable properties for BBB permeation, though this would need to be confirmed by in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Enzymatic Stability and Metabolic Pathways (In Vitro)

Understanding a compound's metabolic fate is essential for determining its stability and duration of action. The pyridine ring, a core component of nicotinamide, is central to cellular metabolism, particularly in the biosynthesis of NAD+ mdpi.com.

In vitro studies using systems like liver microsomes or hepatocytes are standard for assessing metabolic stability researchgate.net. These assays help identify the primary enzymes responsible for a compound's metabolism (often cytochrome P450 enzymes) and can predict its clearance rate in the body.

Studies on related pyridine carboxamide compounds can offer clues. For instance, the metabolism of brucine to brucine N-oxide occurs both in vivo and in vitro, and this transformation is considered a detoxification pathway as the N-oxide form is less toxic mdpi.com. This highlights that N-oxidation could be a potential metabolic pathway for pyridine-containing compounds like this compound.

Investigation of Pyridine-3-carboxamide Derivatives as Research Probes

Pyridine-3-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, serving as valuable research probes to investigate various biological processes and therapeutic targets. These compounds have been instrumental in studies aimed at understanding enzyme inhibition, identifying novel anti-infective agents, and exploring potential treatments for a range of diseases. Their chemical tractability allows for systematic structural modifications, enabling researchers to probe structure-activity relationships and elucidate mechanisms of action.

One significant area of investigation involves the use of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as antitubercular agents. nih.gov Researchers have designed and synthesized a series of these compounds to explore their efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov These studies have demonstrated that modifications to the diaryl side chain of the pyridine-3-carboxamide core can lead to compounds with potent in vitro activity. nih.gov For instance, certain derivatives exhibited excellent potency against the H37Rv strain of Mtb, as well as against isoniazid-resistant and rifampicin-resistant strains. nih.gov Mechanistic studies on related pyridine carboxamide derivatives have revealed that some act as prodrugs, requiring activation by bacterial enzymes. nih.govnih.gov For example, the compound MMV687254 was found to be hydrolyzed by the amidase AmiC in M. tuberculosis, a crucial step for its antimycobacterial activity. nih.govnih.gov This compound was also shown to induce autophagy in macrophages, highlighting a dual mechanism of action. nih.govnih.gov

Another application of pyridine-3-carboxamide derivatives as research probes is in the field of agricultural science. Specifically, they have been synthesized and evaluated as agents against bacterial wilt in tomatoes caused by Ralstonia solanacearum. researchgate.net Through molecular docking studies and biological evaluations, researchers have identified analogs with significant potential to enhance disease resistance in plants. researchgate.net These investigations help in understanding the molecular interactions between the compounds and potential pathogen targets. researchgate.net

Furthermore, pyridine carboxamide derivatives have been explored as inhibitors of the enzyme urease, which is implicated in pathologies such as the formation of kidney stones and peptic ulcers. mdpi.com Synthetic analogs have been tested for their inhibitory potency, and kinetic and molecular docking studies have been performed to understand their mode of interaction with the enzyme's active site. mdpi.com These studies have identified derivatives with significant urease inhibitory activity, providing valuable research tools for studying the role of urease in various diseases. mdpi.com

The following tables summarize the findings from various studies on pyridine-3-carboxamide derivatives, showcasing their potential as research probes.

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives nih.gov

CompoundMIC (μg/mL) vs. H37RvMIC (μg/mL) vs. INH-resistant MtbMIC (μg/mL) vs. RMP-resistant Mtb
6j <0.002<0.002<0.002
6l <0.002Not ReportedNot Reported
6i 0.053Not ReportedNot Reported

MIC: Minimum Inhibitory Concentration; INH: Isoniazid; RMP: Rifampicin.

Table 2: Urease Inhibition by Pyridine Carboxamide Derivatives mdpi.com

CompoundIC50 (µM)
Rx-6 1.07 ± 0.043
Rx-7 2.18 ± 0.058

IC50: Half-maximal inhibitory concentration.

Applications in Chemical and Materials Science Research

Medicinal Chemistry Scaffold Development

In medicinal chemistry, the pyridine-3-carboxamide (B1143946) core is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. mdpi.comnih.govresearchgate.net The scaffold's ability to form key hydrogen bonds and participate in various intermolecular interactions makes it a frequent starting point for drug discovery programs. nih.gov

The pyridine-3-carboxamide framework is a cornerstone in the synthesis of novel therapeutic agents targeting a wide array of diseases. researchgate.netnih.gov The pyridine (B92270) ring is a key component in coenzymes and numerous alkaloids and is widely utilized in pharmaceuticals. nih.gov Researchers have successfully developed analogs for various therapeutic areas, including infectious diseases, inflammation, oncology, and disorders of the nervous system. nih.gov

For instance, derivatives of this scaffold have been investigated for a range of biological activities:

Antibacterial and Antifungal Agents : Pyridine-3-carboxylic acid analogs are reported to exhibit potent antibacterial and antifungal properties. nih.gov Specific derivatives have been synthesized and evaluated for their efficacy against bacterial wilt in plants, demonstrating the scaffold's potential in agrochemical applications as well. nih.govresearchgate.net

Antitubercular Agents : A pyridine carboxamide derivative was identified as a promising lead compound against Mycobacterium tuberculosis. nih.gov Mechanistic studies revealed that the molecule acts as a prodrug, requiring activation to exert its bactericidal effects. nih.gov

Antiviral and Anticancer Properties : The versatility of the pyridine scaffold has led to its incorporation into compounds with antiviral and anticancer activities. nih.gov

The synthesis of these agents often involves multi-step processes where substituents on the pyridine ring and the amide nitrogen are systematically varied to optimize biological activity. researchgate.net The N-pentyl group in N-pentylpyridine-3-carboxamide represents one such modification, where the alkyl chain can be tailored to modulate properties like lipophilicity, cell permeability, and binding affinity to a specific biological target.

Therapeutic AreaExample Application of Pyridine-3-Carboxamide ScaffoldCitation(s)
Infectious Diseases Development of agents against Mycobacterium tuberculosis and Ralstonia solanacearum (bacterial wilt). nih.govresearchgate.netnih.gov
Antiviral Reported antiviral properties of various pyridine-3-carboxylic acid analogs. nih.gov
Oncology Use as a scaffold for designing novel anticancer agents. nih.govnih.gov
Anti-inflammatory Investigated for potential anti-inflammatory properties. nih.gov

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. hilarispublisher.comnih.gov The pyridine-3-carboxamide structure is an ideal candidate for this process. By generating a compound library—a collection of structurally related molecules—researchers can systematically explore the structure-activity relationship (SAR). lifechemicals.com

Key strategies in the lead optimization of a scaffold like this compound include:

Varying the N-Alkyl Chain : The pentyl group can be shortened, lengthened, branched, or replaced with cyclic structures to fine-tune lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.

Substitution on the Pyridine Ring : Introducing different functional groups (e.g., halogens, hydroxyls, amines) onto the pyridine ring can alter electronic properties and create new interaction points with the target protein. nih.gov

Modifying the Amide Linkage : The amide bond itself can be altered, though it is often crucial for binding. The high potency of many pyridine-3-carboxamide analogs is attributed to this amide linkage. nih.govresearchgate.net

The goal is to refine the lead compound into a drug candidate with a desirable balance of efficacy and drug-like properties. hilarispublisher.comzenodo.org Computational tools and high-throughput screening are often employed to accelerate the screening of these compound libraries and identify the most promising candidates for further development. hilarispublisher.comlifechemicals.com

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired characteristics without losing biological activity. drughunter.comctppc.org This technique can improve potency, selectivity, metabolic stability, and solubility. nih.govestranky.sk

A notable example of a nonclassical bioisostere is the replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) motif. acs.orgresearchgate.net Aromatic rings in drug candidates can sometimes lead to poor solubility or metabolic liabilities. nih.gov The BCP scaffold, being a rigid, three-dimensional, and saturated structure, can mimic the linear geometry of a para-substituted benzene (B151609) ring while offering significant improvements in physicochemical properties. acs.orgresearchgate.netnih.gov

In the context of this compound, bioisosteric replacement could be applied in several ways:

Pyridine Ring Replacement : The pyridine ring itself could be replaced with another heterocycle to modulate basicity, polarity, and metabolic stability.

Phenyl Ring Bioisosteres : If a related analog contained a phenyl group, it could be replaced with a BCP moiety. For example, replacing a central fluorophenyl ring in a γ-secretase inhibitor with a BCP scaffold resulted in an equipotent compound with vastly improved permeability, solubility, and oral absorption. researchgate.netacs.org This highlights the potential of BCPs to enhance drug-likeness. researchgate.netprinceton.edu

The application of bioisosteric replacements like BCP allows medicinal chemists to navigate beyond the limitations of traditional aromatic scaffolds and access novel chemical space with improved therapeutic potential. researchgate.netnih.gov

Material Science and Optoelectronics

While the primary research focus for pyridine-carboxamide scaffolds has been in medicinal chemistry, their inherent chemical properties also suggest potential applications in material science and optoelectronics. The combination of a π-conjugated pyridine ring and a polar amide group offers opportunities for creating novel functional materials.

The this compound structure contains features that could be exploited for the synthesis of advanced polymers and functional materials. The pyridine nitrogen atom can coordinate with metal ions, making it a potential building block for metal-organic frameworks (MOFs) or coordination polymers. Such materials have applications in catalysis, gas storage, and sensing.

Furthermore, the molecule could be functionalized with polymerizable groups (e.g., vinyl or acetylene (B1199291) groups) on the pyridine ring or the pentyl chain. Subsequent polymerization could lead to materials where the pyridine-3-carboxamide moiety is either a pendant group or part of the polymer backbone. These polymers could exhibit unique properties:

Enhanced Thermal Stability : The rigidity of the pyridine ring and the hydrogen-bonding capability of the amide group could contribute to the thermal stability of the resulting polymer.

Responsive Materials : The pyridine nitrogen's ability to be protonated or coordinate to metals could be used to create polymers that respond to changes in pH or the presence of specific metal ions.

The electronic nature of the pyridine ring makes it an interesting component for optoelectronic materials. Pyridine is a six-membered heteroaromatic compound that is structurally similar to benzene. nih.gov Its electron-withdrawing character can be used to tune the electronic properties of conjugated systems. nih.gov

Incorporating the this compound moiety into larger π-conjugated molecules or polymers could modulate their electronic and optical properties for applications in devices like organic light-emitting diodes (OLEDs) or organic solar cells. mdpi.com

Tuning Energy Levels : The electron-deficient nature of the pyridine ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated material. This tuning is critical for optimizing charge injection and transport in electronic devices. nih.gov

Influencing Optical Absorption : Altering the electronic structure of a molecule affects its UV-visible absorption spectrum. By strategically placing the pyridine-carboxamide unit within a chromophore, it is possible to shift the absorption wavelength, which is crucial for applications in dyes and photodetectors. nih.gov

Nonlinear Optical (NLO) Properties : Organic materials with donor-acceptor structures can exhibit significant third-order NLO properties, which are important for applications in photonics and optical switching. nih.gov The pyridine-carboxamide unit could function as an acceptor component in the design of new NLO materials.

While direct applications of this compound in this field are not yet established, the fundamental properties of its constituent parts provide a strong rationale for its exploration in the design of next-generation functional materials. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

While direct research focusing exclusively on this compound in OLEDs and photovoltaics is not extensively documented, the broader class of pyridine derivatives is integral to the advancement of these technologies. Pyridine-based compounds are recognized for their utility as charge-transporting materials, which are crucial for the efficiency and stability of optoelectronic devices. acs.org

In the realm of OLEDs, pyridine derivatives are valued as suitable electron-transporting materials (ETMs). Their function is to improve current efficiency, enhance external quantum efficiency, and contribute to the thermal stability of the devices. The electronic properties of these materials, such as their frontier energy levels (HOMO and LUMO), can be finely tuned by modifying the aromatic π-conjugated systems connected to the pyridine unit. This tuning allows for the creation of materials with deep highest occupied molecular orbital (HOMO) levels, which effectively block holes and excitons, and appropriate lowest unoccupied molecular orbital (LUMO) levels for seamless electron injection. acs.org

Furthermore, the intermolecular and intramolecular interactions within pyridine derivatives facilitate charge injection and augment the electron-transporting mobility of the ETMs. acs.org In some applications, bis-terpyridine derivatives have been shown to act as effective electron-transporters in OLEDs, leading to devices with remarkably low operating voltages and high power efficiency. researchgate.net The structural features of these molecules, including the electron-withdrawing nature of the pyridine rings and the potential for hydrogen bonding, are critical in determining their aggregation behavior, molecular orientation, and, consequently, their electron mobility. researchgate.net

In the context of photovoltaic devices, specifically inverted perovskite solar cells (PSCs), pyridine carboxylic acid isomers have been employed to modify the interface between the nickel oxide (NiO) hole transport layer and the perovskite layer. This modification is key to improving device efficiency and stability. For instance, 3-pyridine carboxylic acid has been shown to reduce the energy barrier, suppress charge recombination, and enhance the absorbance of the perovskite layer, leading to a significant increase in power conversion efficiency and thermal stability. acs.org Donor-acceptor based pyridine derivatives also serve as hole-transporting materials (HTMs) in PSCs, contributing to higher open-circuit voltage, improved film uniformity, and increased hydrophobicity, which enhances long-term durability. acs.org

Agrochemical Research

The pyridine-3-carboxamide structure is a cornerstone in the development of modern agrochemicals, demonstrating efficacy in controlling plant diseases and influencing plant growth.

Development of Plant Disease Control Agents (e.g., Bacterial Wilt)

A significant area of research has been the synthesis and evaluation of pyridine-3-carboxamide analogs as potent agents against bacterial wilt, a devastating plant disease caused by Ralstonia solanacearum. Studies have focused on developing novel analogs to combat this pathogen, particularly in vital crops like tomatoes. mdpi.com

Through strategic design and synthesis, researchers have created a series of N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives. In one such study, a specific analog, designated as compound 4a, demonstrated exceptional efficacy. This compound, characterized by a chloro group at the para position on one aromatic ring and a hydroxyl group at the ortho position on another, significantly enhanced disease resistance in tomato plants infected with R. solanacearum. mdpi.com

The mechanism of action is believed to be linked to the inhibition of bacterial growth. Molecular docking studies have supported the high efficacy of these compounds, indicating strong binding affinities to key proteins in the pathogen. mdpi.com The structure-activity relationship (SAR) analysis has been crucial in this research, revealing that the type and position of substituents on the aromatic rings of these compounds strongly influence their biological activity. mdpi.com

Beyond direct antibacterial action, some of these pyridine-3-carboxamide analogs have been observed to promote plant health. For example, compound 4a was found to enhance both vegetative and reproductive growth in tomato plants, leading to increased seed germination and seedling vigor. In plants that were mechanically infected with the bacteria, treatment with this compound substantially reduced the percentage of infection and the quantity of the pathogen in young tissues. mdpi.com

Below is a data table summarizing the effect of a pyridine-3-carboxamide analog (Compound 4a) on tomato seed quality parameters compared to a control group.

Table 1: Effect of Pyridine-3-carboxamide Analog (Compound 4a) on Tomato Seed Germination and Vigor

Treatment Germination Percentage (%) Vigor Index
Control 88 ± 0.56 1186.10 ± 3.78
Compound 4a (0.001%) 92 ± 0.51 1613.06 ± 5.95

Herbicide Safeners and Plant Growth Regulators

The versatility of the pyridine scaffold extends to its use in developing herbicide safeners and plant growth regulators. Herbicide safeners are crucial in modern agriculture as they protect crop plants from the phytotoxic effects of herbicides without diminishing the herbicide's effectiveness against weeds. While specific research on this compound as a herbicide safener is limited, related pyridine carboxylate herbicides are used in safened compositions.

For instance, compositions containing a pyridine carboxylate herbicide can be mixed with a safener like isoxadifen (B1239706) to protect crops. This allows for the effective control of undesirable vegetation while ensuring the safety of the desired crop.

In the domain of plant growth regulators, various pyridine derivatives have been investigated for their ability to artificially influence plant growth. Compounds such as nicotinic acid, nicotinamide, and other pyridine derivatives have been shown to have a growth-promoting effect on a variety of plants, including cereals and vegetables. These compounds can be used to treat seeds, which promotes germination and rooting. They have also been associated with an increase in the chlorophyll (B73375) content and stability in plants. mdpi.com The application of these growth regulators can be effective across a broad range of concentrations, tailored to the specific application needs.

Solvent Extraction and Separation Technologies

The chemical properties of this compound and its relatives make them suitable candidates for applications in solvent extraction and separation technologies, particularly in the fields of fuel purification and metal recovery.

Extractive Denitrogenation from Fuels

Nitrogen-containing compounds in fossil fuels are problematic as they contribute to the formation of NOx pollutants upon combustion and can poison catalysts used in refining processes. Extractive denitrogenation is a method employed to remove these compounds. While research specifically detailing the use of this compound for this purpose is scarce, studies on the extraction of its parent compound, pyridine, are highly relevant.

Pyridine and its derivatives are common basic nitrogen contaminants in fuel oils. researchgate.net Liquid-liquid extraction using various solvents, including ionic liquids and deep eutectic solvents (DESs), has been investigated for their removal. For example, phosphonium-based DESs have been shown to be effective in extracting pyridine from hydrocarbon mixtures like n-hexane and n-heptane. rsc.org The efficiency of these extractions can be quite high, with some systems achieving near-complete removal of pyridine in just a few stages. rsc.org

The presence of other compounds can influence the extraction efficiency. In some cases, the concurrent extraction of sulfur and nitrogen compounds has been studied, showing that the removal of pyridine can be favored by the presence of other contaminants. Furthermore, the reusability of the extraction solvent is a key factor, and some DESs have demonstrated the ability to be regenerated and reused for multiple cycles with minimal loss of performance for nitrogen compound extraction.

Adsorptive denitrogenation (ADN) is another approach where adsorbents like silica (B1680970) gel are used to remove nitrogen compounds. Silica gel has shown a high adsorption capacity for pyridine, offering a potential alternative to hydrodenitrogenation, which is more energy-intensive. nih.gov

Metal Complexation and Ligand Design for Separation

Pyridine-carboxamide moieties are excellent ligands for metal ions, and this property is exploited in the design of systems for metal separation and complexation. The nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the carboxamide group can act as donor atoms, forming stable complexes with a variety of transition metals. researchgate.net

Research has demonstrated that ligands based on pyridine-carboxamide can form complexes with metal ions such as copper(II), zinc(II), and cobalt(II). researchgate.net In these complexes, the ligand typically coordinates to the metal center in a bidentate fashion through the carbonyl oxygen and the pyridine nitrogen atoms. The resulting complexes can have various geometries, including tetragonally distorted octahedral or distorted square pyramidal structures. researchgate.net

The ability to selectively bind to certain metal ions is a critical aspect of ligand design for separation technologies. By modifying the structure of the pyridine-carboxamide ligand, it is possible to tune its affinity for different metals. This principle is applied in the development of new materials and processes for hydrometallurgy and environmental remediation, where the selective recovery of valuable or toxic metals from aqueous solutions is required. For example, polymers containing chelating ligands based on pyridine derivatives have been used for the selective removal of Cu(II), Ag(I), or Ni(II) from acidic aqueous mixtures of transition metal ions.

The following table lists the chemical compounds mentioned in this article.

Future Directions and Emerging Research Avenues for N Pentylpyridine 3 Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel N-pentylpyridine-3-carboxamide derivatives. These computational tools can process vast datasets of chemical information to predict molecular properties, biological activities, and potential toxicities, thereby accelerating the research and development process. nih.govmdpi.commdpi.com

Key Applications of AI/ML:

Predictive Modeling: AI algorithms can be trained on existing data for pyridine (B92270) carboxamide compounds to predict the biological activity of new, unsynthesized derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative models can design entirely new molecules with specific desired properties. researchgate.net For instance, these models could generate novel this compound analogs optimized for binding to a particular biological target.

Structure-Activity Relationship (SAR) Analysis: Machine learning can identify complex patterns and relationships between the chemical structure of a compound and its biological activity, insights that are often difficult for human researchers to discern. researchgate.net

ADME/Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound is a critical and challenging aspect of drug discovery. mdpi.com AI models can be used to forecast these properties early in the design phase, reducing the likelihood of late-stage failures.

Interactive Table: AI/ML Tools in Compound Design

AI/ML Technique Application in this compound Research Potential Outcome
Supervised Learning (e.g., SVM) Classifying compounds based on predicted biological effectiveness. mdpi.commdpi.com Prioritization of synthetic targets.
Deep Learning (e.g., CNNs) Predicting molecular properties and drug-target interactions from 3D structures. nih.govmdpi.com Identification of novel drug candidates.
Generative Adversarial Networks (GANs) Designing novel derivatives with optimized properties. Expansion of chemical space with synthetically accessible molecules.

By harnessing the predictive power of AI and ML, researchers can navigate the vast chemical space more efficiently, leading to the faster discovery of this compound derivatives with enhanced therapeutic potential.

Advanced Catalyst Design for Sustainable Synthesis

The chemical industry is increasingly focused on "green" and sustainable manufacturing processes. For this compound, this translates to the development of advanced catalysts that are efficient, reusable, and operate under mild, environmentally friendly conditions. rsc.orgnih.govrsc.orgnih.gov

Recent research has highlighted several promising catalytic strategies:

Biocatalysis: Enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), have been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives. rsc.orgnih.govrsc.orgnih.gov This method offers high product yields and operates under mild temperatures in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.govrsc.orgnih.gov

Nanocatalysts: Materials like ceria-doped multi-walled carbon nanotubes (CeO2/MWCNTs) have been shown to be effective heterogeneous catalysts for producing pyridine-3-carboxamides. researchgate.net These catalysts offer a large surface area and high stability, allowing for easy recovery and reuse. researchgate.net

Continuous-Flow Microreactors: Coupling advanced catalysts with continuous-flow microreactor technology can dramatically reduce reaction times and improve yields compared to traditional batch processes. rsc.orgnih.govrsc.orgresearchgate.net This approach enables a more efficient and sustainable production of nicotinamide derivatives. nih.govrsc.org

Interactive Table: Comparison of Catalytic Systems

Catalyst System Key Advantages Example
Biocatalysts (e.g., Novozym® 435) High selectivity, mild reaction conditions, environmentally friendly. rsc.org Synthesis of nicotinamide derivatives in tert-amyl alcohol. rsc.orgnih.gov
Nanocomposites (e.g., CeO2/MWCNTs) High efficiency, reusability, good to excellent yields (92–98%). researchgate.net One-pot synthesis of pyridine-3-carboxamides at room temperature. researchgate.net

Future research in this area will likely focus on designing novel catalysts with even greater activity and selectivity, as well as optimizing their integration into continuous manufacturing processes to make the synthesis of this compound and its analogs more economically viable and environmentally sustainable.

Exploration of Novel Biological Targets and Therapeutic Areas

While the biological activities of some pyridine-3-carboxamide (B1143946) derivatives are known, a vast potential remains for discovering new biological targets and therapeutic applications. The core chemical structure serves as a versatile scaffold that can be modified to interact with a wide range of biological molecules.

Emerging Therapeutic Areas:

Agriculture: Recent studies have demonstrated the potential of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes, caused by Ralstonia solanacearum. researchgate.netnih.govresearchgate.net This opens up a new avenue for the development of novel agricultural bactericides.

Oncology: Substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell proliferation and immune checkpoint signaling. nih.gov This suggests a promising role for these compounds in cancer therapy. nih.gov

Infectious Diseases: The pyridine-3-carboxamide scaffold has been explored for its activity against Mycobacterium tuberculosis. nih.govresearchgate.net Further research could lead to the development of new treatments for tuberculosis and other infectious diseases.

Enzyme Inhibition: Novel pyridine carboxamide derivatives have been synthesized and evaluated as urease inhibitors, which has relevance for treating infections caused by urease-producing bacteria. mdpi.com

Interactive Table: Potential Biological Targets and Therapeutic Applications

Therapeutic Area Biological Target/Application Research Finding
Agriculture Ralstonia solanacearum (Bacterial Wilt) Specific analogs significantly enhance disease resistance in tomato plants. researchgate.netnih.govresearchgate.net
Oncology SHP2 (Protein Tyrosine Phosphatase) A derivative (compound C6) showed excellent inhibitory activity and robust in vivo antitumor efficacy. nih.gov
Infectious Disease Mycobacterium tuberculosis Pyrazolo[1,5-a]pyridine-3-carboxamides exhibit potent in vitro activity against multidrug-resistant strains. nih.gov

Future research will involve screening this compound and a diverse library of its analogs against a wide array of biological targets. Techniques like molecular docking can help predict binding affinities and guide the design of compounds for specific therapeutic purposes. researchgate.netresearchgate.netmdpi.com

Development of this compound as Advanced Materials Components

Beyond pharmaceuticals and agriculture, the unique structural properties of pyridine carboxamides make them attractive candidates for applications in materials science. The pyridine rings contain nitrogen atoms with lone pairs of electrons that can coordinate with metal ions, making them excellent ligands for creating coordination polymers and metal-organic frameworks (MOFs). wikipedia.org

Potential Applications in Materials Science:

Coordination Polymers: this compound can act as a ligand to bridge metal centers, forming extended network structures. wikipedia.org These polymers can exhibit interesting magnetic and luminescent properties. tandfonline.com

Gas Adsorption and Storage: The porous nature of coordination polymers synthesized with pyridine carboxamide ligands could be exploited for the selective adsorption and storage of gases. wikipedia.org

Luminescent Materials: Complexes of pyridine carboxamides with lanthanide ions, such as Terbium(III) and Europium(III), have been shown to possess luminescent properties. tandfonline.com These could be developed for use in sensors, displays, and other optical devices.

Interactive Table: Material Science Applications

Material Type Potential Function Underlying Principle
Coordination Polymers Gas Adsorption, Catalysis Formation of porous networks by linking metal ions with pyridine carboxamide ligands. wikipedia.org
Luminescent Complexes Sensors, Optical Devices Coordination with lanthanide ions (e.g., Eu(III), Tb(III)) to create light-emitting materials. tandfonline.com

The future in this domain involves the rational design and synthesis of new pyridine carboxamide ligands, including this compound, to create novel materials with tailored properties for specific technological applications.

Q & A

Q. What are the optimal synthetic routes for N-pentylpyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

Q. How can researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the amide bond formation (δ ~8.3 ppm for CONH) and pentyl chain integration (δ 0.8–1.6 ppm for CH₂/CH₃ groups). High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]⁺ expected at m/z 235.18). Infrared spectroscopy (IR) identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

Advanced Research Questions

Q. What are the common biological targets investigated for this compound, and what experimental assays are used?

Q. How do structural modifications of the pentyl chain affect the compound's bioactivity and pharmacokinetics?

  • Methodological Answer : Branching or elongation of the pentyl chain alters lipophilicity (logP) and membrane permeability. For example:
  • n-Pentyl : logP = 3.2, moderate bioavailability (F = 45% in rats).
  • Cyclopentyl : logP = 3.8, improved CNS penetration but reduced solubility.
  • 2-Methylpentyl : logP = 3.5, enhanced metabolic stability (t₁/₂ = 6.7 h vs. 4.2 h for linear chain).
    Pharmacokinetic studies use LC-MS/MS for plasma concentration analysis after IV/oral dosing in rodent models .

Q. What analytical strategies are recommended to resolve contradictions in experimental data from different studies?

  • Methodological Answer : Cross-validate results using orthogonal techniques:
  • Purity Discrepancies : Compare HPLC (UV) with ¹H NMR integration (e.g., residual solvent peaks).
  • Biological Activity Variability : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for kinase inhibition) .
  • Structural Ambiguities : Perform X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.